3-[(2,5-dimethylphenyl)sulfonyl]-N-(3-methylbutyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Overview
Description
3-(2,5-DIMETHYLBENZENESULFONYL)-N-(3-METHYLBUTYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound with a unique structure that combines a triazoloquinazoline core with a sulfonyl group and a methylbutyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-DIMETHYLBENZENESULFONYL)-N-(3-METHYLBUTYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Triazoloquinazoline Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Sulfonyl Group: This step involves sulfonylation, typically using reagents like sulfonyl chlorides under basic conditions.
Attachment of the Methylbutyl Side Chain: This can be done through alkylation reactions using alkyl halides.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-DIMETHYLBENZENESULFONYL)-N-(3-METHYLBUTYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could lead to the formation of amine derivatives.
Scientific Research Applications
3-(2,5-DIMETHYLBENZENESULFONYL)-N-(3-METHYLBUTYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, providing insights into molecular recognition and binding.
Mechanism of Action
The mechanism of action of 3-(2,5-DIMETHYLBENZENESULFONYL)-N-(3-METHYLBUTYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-DIMETHYLBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXYLIC ACID: This compound shares the sulfonyl group and a similar aromatic structure but differs in the core structure and side chains.
1,3,5-PHENYLTRIBORONIC ACID, PINACOL ESTER: Although structurally different, this compound also features a complex aromatic system and is used in material science and medicinal chemistry.
Uniqueness
3-(2,5-DIMETHYLBENZENESULFONYL)-N-(3-METHYLBUTYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is unique due to its combination of a triazoloquinazoline core with a sulfonyl group and a methylbutyl side chain. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H25N5O2S |
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Molecular Weight |
423.5 g/mol |
IUPAC Name |
3-(2,5-dimethylphenyl)sulfonyl-N-(3-methylbutyl)triazolo[1,5-a]quinazolin-5-amine |
InChI |
InChI=1S/C22H25N5O2S/c1-14(2)11-12-23-20-17-7-5-6-8-18(17)27-21(24-20)22(25-26-27)30(28,29)19-13-15(3)9-10-16(19)4/h5-10,13-14H,11-12H2,1-4H3,(H,23,24) |
InChI Key |
RAMBOSMIFRHRNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCCC(C)C |
Origin of Product |
United States |
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